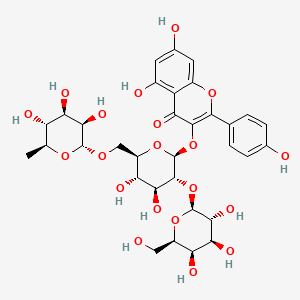

Camelliaside A

CAS No.:

Cat. No.: VC16680212

Molecular Formula: C33H40O20

Molecular Weight: 756.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H40O20 |

|---|---|

| Molecular Weight | 756.7 g/mol |

| IUPAC Name | 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

| Standard InChI | InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20-,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |

| Standard InChI Key | VNLOLXSJMINBIS-XWAGUSETSA-N |

| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |

Introduction

Chemical Identity and Structural Characterization

Camelliaside A (CAS No. 135095-52-2) is a complex flavonoid derivative with the molecular formula and a molecular weight of 756.66 g/mol . Its structure features a flavone backbone glycosylated with multiple sugar moieties, as evidenced by its canonical SMILES notation:

O=C1C(O[C@H]2[C@@H]([C@H]([C@H](O)[C@@H](CO[C@H]3[C@@H]([C@@H]([C@@H](O)[C@H](C)O3)O)O)O2)O)O[C@]4([H])O[C@@H]([C@H](O)[C@H](O)[C@H]4O)CO)=C(C5=CC=C(O)C=C5)OC6=CC(O)=CC(O)=C61 .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Solubility | 100 mg/mL in DMSO |

| Storage Conditions | -20°C |

| Predicted Collision Cross Section (Ų) | 258.6 ([M+H]+ adduct) |

The compound’s stereochemical complexity is further highlighted by its InChIKey VNLOLXSJMINBIS-UHFFFAOYSA-N, which encodes spatial configurations critical for its bioactivity .

Extraction and Isolation Techniques

Industrial-scale isolation of Camelliaside A from Camellia oleifera seed pomace employs ultrasonic-assisted acid-base extraction, optimizing yield and purity. Ye et al. (2015) demonstrated that a combination of 1.6% HCl, a water-to-seed ratio of 16:1, 89 minutes of extraction, and 310 W ultrasonic power achieves a flavonoid yield of 1.4% . This method concurrently isolates saponins (6.7%) and polysaccharides (22.5%), maximizing resource utilization .

Table 2: Optimal Extraction Parameters

| Parameter | Optimal Value |

|---|---|

| HCl Concentration | 1.6% |

| Water/Seed Ratio | 16:1 |

| Extraction Time | 89 minutes |

| Ultrasonic Power | 310 W |

The residue post-extraction consists primarily of cellulose (63%), enabling zero-waste processing .

Pharmacological Effects and Mechanisms

Anti-Inflammatory and Wound Healing Properties

In murine burn models, topical application of Camelliaside A-enriched extracts (30–100 mg/mL) accelerated wound closure by 40–60% over 14 days . Mechanistically, it suppressed pro-inflammatory cytokines:

Concurrently, it enhanced collagen synthesis via:

Antioxidant Capacity

Camelliaside A exhibits dose-dependent radical scavenging:

Economic and Industrial Applications

The valorization of Camellia oleifera byproducts through Camelliaside A extraction generates an estimated value of $11.35 per kilogram of defatted seeds . This approach addresses both agricultural waste and economic disparities in rural China, where C. oleifera cultivation is predominant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume